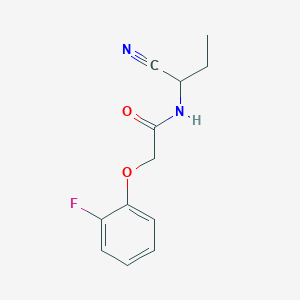
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide, commonly known as Fencamfamine, is a chemical compound that has been widely used in scientific research. It belongs to the class of amphetamines and is a psychoactive drug that affects the central nervous system. Fencamfamine has been studied for its potential therapeutic applications in various medical conditions, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
作用机制
Fencamfamine works by increasing the release of dopamine and norepinephrine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Norepinephrine is a neurotransmitter that is involved in the regulation of attention, alertness, and arousal. By increasing the release of these neurotransmitters, Fencamfamine can improve cognitive function, attention, and wakefulness.
Biochemical and Physiological Effects:
Fencamfamine has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, which can lead to cardiovascular problems. Fencamfamine can also cause the release of glucose from the liver, which can lead to hyperglycemia. Additionally, Fencamfamine can cause the release of cortisol, a stress hormone, which can lead to a number of negative health effects.
实验室实验的优点和局限性
Fencamfamine has a number of advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method. Fencamfamine has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of Fencamfamine in laboratory experiments. Its psychoactive effects can make it difficult to control for confounding variables. Additionally, its potential negative health effects must be carefully monitored.
未来方向
There are a number of future directions for the study of Fencamfamine. One area of research is the potential use of Fencamfamine in the treatment of N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. Fencamfamine has been shown to improve cognitive function and attention, which could make it a useful treatment for N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. Another area of research is the potential use of Fencamfamine in the treatment of obesity. Fencamfamine has been shown to suppress appetite and increase metabolism, which could make it a useful treatment for obesity. Additionally, further research is needed to better understand the potential negative health effects of Fencamfamine and to develop strategies to mitigate these effects.
合成方法
The synthesis of Fencamfamine involves the reaction between 2-fluorophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with cyanide ion to form the final product, N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. The synthesis method has been well established and is widely used in laboratories.
科学研究应用
Fencamfamine has been extensively studied for its potential therapeutic applications. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and attention. Fencamfamine has also been studied for its potential use in the treatment of obesity, as it can suppress appetite and increase metabolism. Additionally, Fencamfamine has been studied for its potential use in the treatment of narcolepsy, as it can increase wakefulness and alertness.
属性
IUPAC Name |
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-9(7-14)15-12(16)8-17-11-6-4-3-5-10(11)13/h3-6,9H,2,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINLTPOCMQDCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
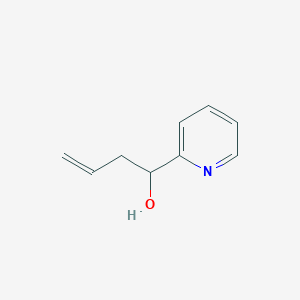
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)
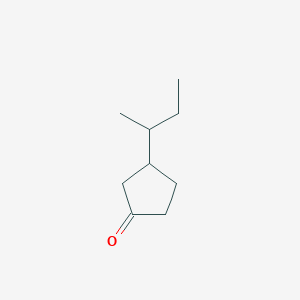
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2621143.png)
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)
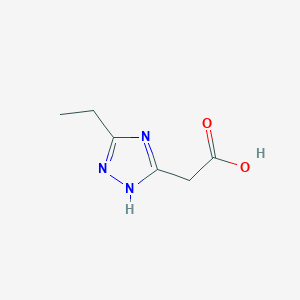
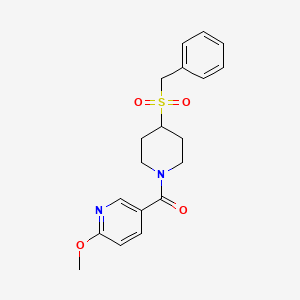

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2621158.png)